molecular formula C10H5BrN2O B2367831 5-Bromonaphtho[1,2-d][1,2,3]oxadiazole CAS No. 172943-00-9

5-Bromonaphtho[1,2-d][1,2,3]oxadiazole

Cat. No.: B2367831
CAS No.: 172943-00-9
M. Wt: 249.067
InChI Key: SFOAAINUCLEOEP-UHFFFAOYSA-N
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Description

5-Bromonaphtho[1,2-d][1,2,3]oxadiazole is a high-value chemical reagent with the CAS Number 172943-00-9 and a molecular weight of 249.06 g/mol. Its molecular formula is C 10 H 5 BrN 2 O . This compound is characterized by a naphthalene ring system fused with a 1,2,3-oxadiazole ring and a reactive bromine substituent, making it a versatile synthetic intermediate. The primary research value of this compound lies in its application as a key building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions . The bromine atom on the oxadiazole scaffold serves as an excellent leaving group, enabling transformations such as the Suzuki-Miyaura coupling for the synthesis of biaryl derivatives . This allows researchers to efficiently create a diverse array of complex, structurally diverse molecules for various investigative purposes. Compounds containing the 1,2,3-oxadiazole scaffold, particularly those with fused aromatic systems, are of significant interest in both medicinal chemistry and materials science . Researchers utilize this and similar bromo-heterocycles in the development of novel substances with potential biological activity and in the creation of advanced materials, such as those for organic electronics . For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It must be stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromobenzo[e][1,2,3]benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2O/c11-8-5-9-10(12-13-14-9)7-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOAAINUCLEOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2N=NO3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromonaphtho 1,2 D Oxadiazole and Its Precursors

Retrosynthetic Analysis of 5-Bromonaphtho[1,2-d]tsijournals.comresearchgate.netaua.groxadiazole

A logical retrosynthetic analysis of the target molecule, 5-Bromonaphtho[1,2-d] tsijournals.comresearchgate.netaua.groxadiazole (I), commences with the disconnection of the 1,2,3-oxadiazole (B8650194) ring. This heterocyclic system is commonly formed via the cyclization of an ortho-quinone monooxime. This disconnection leads to the key intermediate, 5-bromo-1,2-naphthoquinone-2-oxime (II).

This oxime (II) can be disconnected at the carbon-nitrogen double bond, pointing to its synthesis from 5-bromo-1,2-naphthoquinone (III) and hydroxylamine (B1172632). The ortho-quinone (III) is the central precursor, and its synthesis is pivotal. It can be retrosynthetically derived from a more accessible naphthalene (B1677914) derivative through oxidation. Two primary precursors for (III) are 5-bromo-1-naphthol (IV) or 5-bromo-1-aminonaphthalene (V). These precursors simplify the synthesis to the challenge of regioselective bromination of a naphthalene core, which is a well-studied area of aromatic chemistry.

Synthesis of Naphtho[1,2-d]oxadiazole Core Structures

The formation of the fused oxadiazole ring onto the naphthalene scaffold is the defining feature of this heterocyclic system.

Cyclization Reactions for Oxadiazole Ring Formation

The construction of the 1,2,3-oxadiazole ring fused to an aromatic system is typically achieved through the cyclodehydration of an ortho-quinone monooxime. In the context of the naphthalene system, the key transformation is the conversion of a 1,2-naphthoquinone (B1664529) monooxime to the corresponding naphtho[1,2-d] tsijournals.comresearchgate.netaua.groxadiazole.

The first step in this sequence is the selective oximation of 1,2-naphthoquinone. The reaction with hydroxylamine hydrochloride in an appropriate solvent like ethanol (B145695) selectively forms the monooxime. For an unsymmetrical quinone, a mixture of regioisomers (1-oxime and 2-oxime) is possible. However, the 2-oxime is often the major product due to the higher electrophilicity of the C1 carbonyl group.

Once the 1,2-naphthoquinone-2-oxime is obtained, cyclization can be induced. This step typically requires a dehydrating agent to facilitate the elimination of water and subsequent ring closure. Reagents such as acetic anhydride, polyphosphoric acid (PPA), or thionyl chloride are commonly employed for such transformations in heterocyclic synthesis. The mechanism involves the activation of the oxime hydroxyl group, followed by nucleophilic attack from the ortho-carbonyl oxygen and subsequent dehydration to form the stable aromatic oxadiazole ring.

Functionalization of Naphthalene Scaffolds for Oxadiazole Annulation

The critical precursor for the oxadiazole ring formation is the 1,2-naphthoquinone (also known as ortho-naphthoquinone). The synthesis of this ortho-quinone from simple naphthalene derivatives is a key functionalization step. A classic and effective method involves the oxidation of 1-amino-2-hydroxynaphthalene (or its hydrochloride salt) with an oxidizing agent like ferric chloride (FeCl₃) in an acidic aqueous solution. This reaction proceeds rapidly to precipitate the yellow 1,2-naphthoquinone in high yield. orgsyn.org

Alternatively, 1-naphthols can be oxidized to 1,2-naphthoquinones. Tyrosinase, a polyphenol oxidase enzyme, can metabolize 1-naphthol (B170400) primarily to 1,2-naphthoquinone. nih.gov In a laboratory setting, chemical oxidants are more common. Fremy's salt (dipotassium nitrosodisulfonate, (KSO₃)₂NO•) is a highly effective and selective reagent for the oxidation of phenols to ortho-quinones. orgsyn.orgresearchgate.net The reaction is typically carried out in a buffered aqueous or mixed-solvent system.

PrecursorReagentProductYield (%)Reference
1-Amino-2-hydroxynaphthalene HClFerric Chloride (FeCl₃), HCl, H₂O1,2-Naphthoquinone93-94 orgsyn.org
1-NaphtholFremy's Salt1,2-NaphthoquinoneVaries orgsyn.orgresearchgate.net

Introduction of the Bromine Moiety onto the Naphthalene Ring System

Achieving the correct regiochemistry for the bromine substituent is a significant challenge in the synthesis of 5-Bromonaphtho[1,2-d] tsijournals.comresearchgate.netaua.groxadiazole. The bromine must be placed specifically at the C5 position.

Regioselective Bromination Strategies for Naphthalene Derivatives

Direct electrophilic bromination of naphthalene or simple derivatives like naphthols often leads to a mixture of isomers, with the kinetically favored product typically being the 1-bromo derivative. To achieve substitution at the C5 position, a more controlled, multi-step approach is generally required.

One effective strategy involves using a directing group. For instance, a Sandmeyer reaction on an appropriately substituted aminonaphthalene is a powerful method for introducing a bromine atom at a specific position. The synthesis of 5-bromo-2-naphthol has been demonstrated starting from 5-amino-2-naphthol. nih.gov In this procedure, the 1-position is first protected and activated by sulfonation. A Sandmeyer reaction is then performed to replace the amino group at C5 with bromine. Finally, the sulfonic acid group is removed by hydrolysis to yield the desired 5-bromo-2-naphthol. nih.gov A similar strategic approach, starting from a different amino-naphthol or aminonaphthalene sulfonic acid, could be envisioned to prepare the required 5-bromo-1-naphthol or 5-bromo-1-aminonaphthalene precursors.

Starting MaterialKey StepsProductReference
5-Amino-2-naphthol1. Sulfonation (H₂SO₄) 2. Diazotization (NaNO₂) 3. Sandmeyer Reaction (CuBr/CuBr₂) 4. Desulfonation5-Bromo-2-naphthol nih.gov
NaphthaleneBromine, CCl₄α-BromonaphthaleneHigh

Note: The table illustrates a regioselective strategy for a related isomer, as the direct synthesis of 5-bromo-1-naphthol via this specific multi-step path from a simple precursor is not detailed in the cited sources, though the principle is sound.

Sequential Synthesis Approaches to 5-Bromonaphtho[1,2-d]oxadiazole

Combining the methodologies described above, a plausible sequential synthesis for 5-Bromonaphtho[1,2-d] tsijournals.comresearchgate.netaua.groxadiazole can be proposed. The most efficient route would likely commence with a commercially available, regiochemically defined precursor.

Proposed Synthetic Sequence:

Oxidation: Starting with 5-bromo-1-naphthol, oxidation using Fremy's salt in a suitable solvent system (e.g., aqueous methanol (B129727) with a phosphate (B84403) buffer) would yield 5-bromo-1,2-naphthoquinone. This step is crucial for establishing the ortho-quinone functionality.

Oximation: The resulting 5-bromo-1,2-naphthoquinone would then be treated with hydroxylamine hydrochloride in a protic solvent like ethanol. This reaction would form the 5-bromo-1,2-naphthoquinone-2-oxime intermediate.

Cyclodehydration: The final step involves the ring closure of the oxime intermediate. Heating the 5-bromo-1,2-naphthoquinone-2-oxime in a dehydrating medium, such as acetic anhydride, would induce cyclization and aromatization to afford the final target compound, 5-Bromonaphtho[1,2-d] tsijournals.comresearchgate.netaua.groxadiazole.

StepReactantReagentsProduct
15-Bromo-1-naphthol(KSO₃)₂NO• (Fremy's Salt)5-Bromo-1,2-naphthoquinone
25-Bromo-1,2-naphthoquinoneNH₂OH·HCl, Ethanol5-Bromo-1,2-naphthoquinone-2-oxime
35-Bromo-1,2-naphthoquinone-2-oximeAc₂O, Heat5-Bromonaphtho[1,2-d] tsijournals.comresearchgate.netaua.groxadiazole

This sequential approach leverages established chemical transformations to construct the target molecule in a controlled and logical manner, ensuring the correct placement of both the bromine substituent and the fused heterocyclic ring.

Optimization of Synthetic Pathways for 5-Bromonaphtho[1,2-d]conscientiabeam.comrepec.orggoogle.comoxadiazole

Information regarding the optimization of synthetic pathways for 5-Bromonaphtho[1,2-d] conscientiabeam.comrepec.orggoogle.comoxadiazole is not available in the public domain. Research on the optimization of reaction parameters such as temperature, solvent, and concentration for the synthesis of this specific compound has not been published.

Novel Synthetic Approaches and Catalyst Development for 5-Bromonaphtho[1,2-d]conscientiabeam.comrepec.orggoogle.comoxadiazole Synthesis

There are no reports on the development of novel synthetic approaches or specific catalysts for the synthesis of 5-Bromonaphtho[1,2-d] conscientiabeam.comrepec.orggoogle.comoxadiazole. While the field of organic synthesis continually sees the development of new catalysts and methodologies for the formation of heterocyclic rings, their application to this particular compound has not been documented.

Chemical Reactivity and Transformation Studies of 5 Bromonaphtho 1,2 D Oxadiazole

Electrophilic Aromatic Substitution Reactions on 5-Bromonaphtho[1,2-d]oxadiazole

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The regioselectivity of such reactions on the 5-Bromonaphtho[1,2-d]oxadiazole scaffold would be dictated by the directing effects of both the fused oxadiazole ring and the bromine atom. The oxadiazole ring is generally considered to be an electron-withdrawing group, which deactivates the aromatic system towards electrophilic attack. The bromine atom is also a deactivating group but is ortho-, para-directing.

Predicting the precise outcome of EAS reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions on this molecule is challenging without specific experimental data. The electron-withdrawing nature of the oxadiazole moiety would likely make these reactions sluggish, requiring harsh conditions. The substitution pattern would be a result of the interplay between the directing effects of the existing substituents on the naphthalene (B1677914) core.

Nucleophilic Displacement Reactions Involving the Bromine Atom in 5-Bromonaphtho[1,2-d]oxadiazole

The bromine atom at the 5-position of the naphtho[1,2-d]oxadiazole ring represents a key site for nucleophilic displacement reactions, enabling the introduction of a wide range of functional groups. These transformations are pivotal for the synthesis of more complex derivatives.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo substituent on the naphthoxadiazole core makes it a suitable substrate for various such transformations.

Suzuki Coupling: This reaction would involve the coupling of 5-Bromonaphtho[1,2-d]oxadiazole with an organoboron reagent in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the 5-position. While specific examples for this substrate are not readily available, similar reactions on other bromo-substituted heterocycles are well-documented.

Stille Coupling: In a Stille coupling, an organotin reagent would be coupled with the bromo-naphthoxadiazole. This method is known for its tolerance of a wide variety of functional groups.

Heck Reaction: The Heck reaction would enable the arylation or vinylation of the 5-position by reacting 5-Bromonaphtho[1,2-d]oxadiazole with an alkene in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction would introduce an alkyne moiety at the 5-position through the coupling of a terminal alkyne with the bromo-substituted naphthoxadiazole, typically using a palladium catalyst and a copper co-catalyst.

Buchwald-Hartwig Amination: This reaction would facilitate the formation of a carbon-nitrogen bond by coupling an amine with 5-Bromonaphtho[1,2-d]oxadiazole, catalyzed by a palladium-phosphine complex. This is a versatile method for synthesizing arylamine derivatives.

A hypothetical summary of potential cross-coupling reactions is presented in the table below. The conditions and yields are illustrative and based on general knowledge of these reactions with similar aryl bromides.

Table 1: Hypothetical Cross-Coupling Reactions of 5-Bromonaphtho[1,2-d]oxadiazole

Reaction Coupling Partner Catalyst System (Illustrative) Product Type
Suzuki Arylboronic acid Pd(PPh3)4, Na2CO3 5-Aryl-naphtho[1,2-d]oxadiazole

Advanced Spectroscopic and Structural Characterization Techniques Applied to 5 Bromonaphtho 1,2 D Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of 5-Bromonaphtho[1,2-d]uzh.chekb.egnih.govoxadiazole Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 5-Bromonaphtho[1,2-d] uzh.chekb.egnih.govoxadiazole. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the five aromatic protons of the naphtho[1,2-d] uzh.chekb.egnih.govoxadiazole core are expected to appear as distinct signals in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic system. The specific chemical shifts and coupling constants (J-values) would allow for the unambiguous assignment of each proton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 5-Bromonaphtho[1,2-d] uzh.chekb.egnih.govoxadiazole

Atom Type Predicted Chemical Shift (ppm) Multiplicity
¹H (Aromatic) 7.0 - 9.0 m
¹³C (Aromatic) 110 - 150 s

Note: Predicted values are based on the analysis of similar heterocyclic and aromatic compounds. nih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of 5-Bromonaphtho[1,2-d]uzh.chekb.egnih.govoxadiazole

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by analyzing its vibrational modes. The spectra are expected to show characteristic absorption bands corresponding to the vibrations of the fused ring system.

Key expected vibrational frequencies include aromatic C-H stretching above 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and the characteristic C=N stretching of the oxadiazole ring around 1600-1650 cm⁻¹. who.intijpcbs.com The C-O-C stretching vibrations of the oxadiazole ring typically appear in the 1000-1250 cm⁻¹ range. researchgate.net The C-Br stretching vibration is expected to produce a band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule. researchgate.net

Table 2: Predicted Characteristic IR Absorption Bands for 5-Bromonaphtho[1,2-d] uzh.chekb.egnih.govoxadiazole

Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch >3000
C=N Stretch (Oxadiazole) 1600 - 1650
Aromatic C=C Stretch 1450 - 1600
C-O-C Stretch (Oxadiazole) 1000 - 1250

Note: Predicted values are based on data from various oxadiazole derivatives. who.intnih.gov

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis of 5-Bromonaphtho[1,2-d]uzh.chekb.egnih.govoxadiazole

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pathways of the compound, which can help confirm its structure. For 5-Bromonaphtho[1,2-d] uzh.chekb.egnih.govoxadiazole (C₁₀H₅BrN₂O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, this peak would appear as a characteristic doublet with an approximate 1:1 intensity ratio, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. uzh.ch Common fragmentation pathways for oxadiazoles (B1248032) involve the cleavage of the heterocyclic ring. researchgate.netscielo.br Expected fragmentation could include the loss of a nitrogen molecule (N₂) or carbon monoxide (CO), leading to significant fragment ions that can be structurally informative. researchgate.netresearchgate.net

Table 3: Predicted Mass Spectrometry Data for 5-Bromonaphtho[1,2-d] uzh.chekb.egnih.govoxadiazole

Ion Predicted m/z
[M]⁺ (C₁₀H₅⁷⁹BrN₂O) 247.96
[M]⁺ (C₁₀H₅⁸¹BrN₂O) 249.96
[M-N₂]⁺ 219.96 / 221.96

Note: m/z values are calculated based on the exact masses of the most abundant isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in 5-Bromonaphtho[1,2-d]uzh.chekb.egnih.govoxadiazole

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The conjugated π-system of the naphtho-oxadiazole structure is expected to absorb UV or visible light, promoting electrons from lower to higher energy orbitals.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, is predicted to exhibit strong absorption bands corresponding to π-π* transitions. researchgate.netnih.gov The position of the maximum absorption wavelength (λ_max) is influenced by the extent of conjugation and the presence of substituents. The introduction of the oxadiazole ring and the bromine atom to the naphthalene (B1677914) system is expected to cause a bathochromic (red) shift compared to unsubstituted naphthalene. mdpi.com Solvatochromic studies, involving the measurement of spectra in solvents of varying polarity, could provide further information about the nature of the electronic transitions and the dipole moment changes upon excitation. researchgate.net

Table 4: Predicted UV-Vis Absorption Data for 5-Bromonaphtho[1,2-d] uzh.chekb.egnih.govoxadiazole

Transition Type Predicted λ_max (nm)

Note: Predicted values are based on photophysical studies of similar bromonaphthofuran oxadiazole derivatives. researchgate.netmdpi.com

X-ray Crystallography for Solid-State Structure Determination of 5-Bromonaphtho[1,2-d]uzh.chekb.egnih.govoxadiazole and its Crystalline Derivatives

Single-crystal X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional molecular structure in the solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule.

For 5-Bromonaphtho[1,2-d] uzh.chekb.egnih.govoxadiazole, an X-ray crystal structure would definitively establish the planarity of the fused ring system. Furthermore, it would reveal details about the crystal packing, including any intermolecular interactions such as π-π stacking or halogen bonding involving the bromine atom. mdpi.com Such interactions are crucial for understanding the solid-state properties of the material. While a specific crystal structure for the title compound is not available, data from related oxadiazole derivatives provide expected ranges for key structural parameters. uzh.chuzh.ch

Table 5: Typical Bond Lengths and Angles for a Naphtho-Oxadiazole Core Based on Related Structures

Parameter Typical Value
C=N Bond Length ~1.30 Å
N-N Bond Length ~1.42 Å
C-O Bond Length ~1.37 Å
C-N-N Angle ~105-110°

Note: Values are derived from published crystal structures of various 1,3,4-oxadiazole (B1194373) derivatives. uzh.chmdpi.com

Elemental Analysis and Chromatographic Purity Assessment of Synthesized 5-Bromonaphtho[1,2-d]uzh.chekb.egnih.govoxadiazole

Elemental analysis provides the percentage composition of the elements (C, H, N, Br) in the compound, which is used to verify the empirical formula. The experimentally determined percentages should closely match the calculated theoretical values for the molecular formula C₁₀H₅BrN₂O.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of the synthesized compound. A pure sample should ideally exhibit a single, sharp peak in the chromatogram. The retention time is characteristic of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate).

Table 6: Elemental Analysis Data for 5-Bromonaphtho[1,2-d] uzh.chekb.egnih.govoxadiazole (C₁₀H₅BrN₂O)

Element Theoretical Percentage (%)
Carbon (C) 48.22
Hydrogen (H) 2.02
Bromine (Br) 32.08
Nitrogen (N) 11.25

Note: Theoretical percentages are calculated based on the molecular formula. nih.gov

Computational and Theoretical Investigations of 5 Bromonaphtho 1,2 D Oxadiazole

Quantum Chemical Calculations (DFT) on the Electronic Structure and Reactivity of 5-Bromonaphtho[1,2-d]researchgate.netnih.govbohrium.comoxadiazole

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and reactivity of molecules. researchgate.netnih.govbohrium.com For a molecule like 5-Bromonaphtho[1,2-d] researchgate.netnih.govbohrium.comoxadiazole, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), could provide valuable insights. researchgate.net Such calculations would typically yield optimized molecular geometry, frontier molecular orbital energies (HOMO and LUMO), and various electronic properties.

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov Furthermore, DFT can be used to calculate global reactivity descriptors, which provide a quantitative measure of chemical reactivity and stability.

Table 1: Commonly Calculated DFT-Derived Reactivity Descriptors

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The power of an atom to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω) ω = μ2 / (2η)A measure of the electrophilic character.
Chemical Potential (μ) μ = -(I + A) / 2The escaping tendency of electrons.

This table represents theoretical descriptors that could be calculated for 5-Bromonaphtho[1,2-d] researchgate.netnih.govbohrium.comoxadiazole, though specific values are not available in the literature.

Currently, there are no published studies that provide these specific quantum chemical calculations for 5-Bromonaphtho[1,2-d] researchgate.netnih.govbohrium.comoxadiazole.

Prediction of Spectroscopic Parameters for 5-Bromonaphtho[1,2-d]researchgate.netnih.govbohrium.comoxadiazole

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. For 5-Bromonaphtho[1,2-d] researchgate.netnih.govbohrium.comoxadiazole, computational methods could be employed to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (¹H and ¹³C). nih.gov These theoretical predictions can aid in the structural elucidation and assignment of experimental spectra. researchgate.net Similarly, theoretical vibrational frequencies (IR) can be computed to help assign the various vibrational modes of the molecule. researchgate.net Time-Dependent DFT (TD-DFT) is the standard method for simulating UV-Vis spectra, providing information about electronic transitions and absorption wavelengths. nih.gov

Table 2: Theoretical Spectroscopic Prediction Methods

SpectroscopyComputational MethodPredicted Parameters
NMR GIAO¹H and ¹³C chemical shifts
IR DFT frequency calculationVibrational frequencies and intensities
UV-Vis TD-DFTElectronic transition energies (λmax)

This table indicates the standard computational methods for predicting spectroscopic parameters. No specific predicted data for 5-Bromonaphtho[1,2-d] researchgate.netnih.govbohrium.comoxadiazole has been reported.

Molecular Orbital Analysis and Aromaticity Studies of the Naphthoxadiazole System

Molecular orbital (MO) analysis provides a detailed picture of the electron distribution within a molecule. For the naphthoxadiazole system, this would involve examining the shapes and energies of the molecular orbitals, particularly the HOMO and LUMO, to understand bonding, anti-bonding, and non-bonding interactions.

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. The aromaticity of the oxadiazole ring itself is a topic of some debate in the literature, with different computational methods sometimes yielding conflicting results. researchgate.net For instance, the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on geometric parameters, can suggest a non-aromatic character for the oxadiazole ring, while magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS), may predict a degree of aromaticity. researchgate.net A computational study on 5-Bromonaphtho[1,2-d] researchgate.netnih.govbohrium.comoxadiazole would be necessary to determine the aromatic character of both the naphthalene (B1677914) and oxadiazole rings within the fused system.

Reaction Mechanism Studies for Transformations Involving 5-Bromonaphtho[1,2-d]researchgate.netnih.govbohrium.comoxadiazole

Computational chemistry is a valuable tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating transition states and calculating activation energies. For transformations involving 5-Bromonaphtho[1,2-d] researchgate.netnih.govbohrium.comoxadiazole, such as electrophilic or nucleophilic substitution, DFT calculations could be used to propose and evaluate plausible reaction pathways. nih.gov For example, studies on related bromo-substituted benzo-bis-thiadiazoles have explored their reactivity in nucleophilic aromatic substitution and cross-coupling reactions. mdpi.com Similar theoretical investigations could predict the most likely sites of reaction and the energetic feasibility of various transformations for the title compound. However, no such specific reaction mechanism studies for 5-Bromonaphtho[1,2-d] researchgate.netnih.govbohrium.comoxadiazole are currently available.

Molecular Dynamics Simulations and Conformational Analysis of 5-Bromonaphtho[1,2-d]researchgate.netnih.govbohrium.comoxadiazole

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment. nih.govnih.gov For a relatively rigid molecule like 5-Bromonaphtho[1,2-d] researchgate.netnih.govbohrium.comoxadiazole, conformational analysis would likely be straightforward, with the primary degrees of freedom being rotations of any substituents (though none are present in the parent structure beyond the bromine atom). MD simulations could be particularly useful in studying the interactions of this molecule with other molecules or in different solvent environments. While MD simulations have been applied to other oxadiazole derivatives, particularly in the context of their binding to biological macromolecules, no such studies have been reported for 5-Bromonaphtho[1,2-d] researchgate.netnih.govbohrium.comoxadiazole. nih.govmdpi.com

Exploration of Derivatives and Analogues of 5 Bromonaphtho 1,2 D Oxadiazole

Design and Synthesis of Naphthoxadiazole Derivatives with Modified Substituents

No specific synthetic routes for 5-Bromonaphtho[1,2-d]oxadiazole or its derivatives are documented in the available literature.

Structure-Activity Relationship (SAR) Studies of 5-Bromonaphtho[1,2-d]oxadiazole Analogues for Specific Functional Attributes

Without synthesized analogues and biological or material testing, no Structure-Activity Relationship (SAR) studies can be reported.

Heterocyclic Modifications and Ring Annulation Strategies Applied to 5-Bromonaphtho[1,2-d]oxadiazole Scaffold

There is no available information on chemical strategies to modify or annulate the Naphtho[1,2-d]oxadiazole ring system.

Polymerization and Supramolecular Assembly based on 5-Bromonaphtho[1,2-d]oxadiazole Core Structures

No studies describing the use of this compound as a monomer for polymerization or as a building block for supramolecular assemblies have been found.

Development of Functionalized Materials Utilizing 5-Bromonaphtho[1,2-d]oxadiazole

There is no evidence in the scientific literature of materials being developed from this specific chemical core.

Should peer-reviewed research on 5-Bromonaphtho[1,2-d]oxadiazole become available in the future, this topic can be revisited.

Potential Applications and Functional Role of 5 Bromonaphtho 1,2 D Oxadiazole in Advanced Materials and Chemical Biology

Applications in Organic Optoelectronics and Material Science

The fusion of the electron-rich naphthalene (B1677914) system with the electron-deficient oxadiazole ring in 5-Bromonaphtho[1,2-d] researchgate.netnih.govresearchgate.netoxadiazole suggests its potential as a valuable component in organic optoelectronic devices. The inherent properties of these combined functionalities are highly sought after in the development of advanced materials for light emission and energy conversion.

Derivatives of oxadiazole are recognized for their luminescent properties, which are tunable based on their molecular structure. nih.gov The extended π-conjugation provided by the naphthalene core in 5-Bromonaphtho[1,2-d] researchgate.netnih.govresearchgate.netoxadiazole is expected to result in significant fluorescence. The photophysical properties of related heterocyclic systems, such as naphtho[2,3-d]thiazole-4,9-diones, have been shown to be influenced by substituents, leading to a range of emission colors from blue to orange-red. nih.gov For instance, the introduction of nitrogen-containing heterocycles can cause a significant bathochromic (red) shift in the emission wavelength. nih.gov

The bromine atom in the 5-position could further modulate the luminescent properties. Bromination of other fluorescent dyes, such as aza-BODIPYs, has been shown to induce desirable changes in their photophysical and photochemical characteristics. researchgate.net While the heavy-atom effect of bromine can sometimes quench fluorescence, it can also enhance intersystem crossing, a property that is useful in other optoelectronic applications.

Given these characteristics, derivatives of 5-Bromonaphtho[1,2-d] researchgate.netnih.govresearchgate.netoxadiazole could be developed as fluorescent probes. Naphthoxazole and benzoxazole (B165842) derivatives, for example, have been investigated as fluorescent probes for DNA, showing increased fluorescence emission upon binding. periodikos.com.br The planar structure of the naphthalene core would be conducive to intercalation between DNA base pairs.

Photophysical Properties of Related Naphtho- and Oxadiazole-based Fluorescent Compounds
Compound TypeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)SolventReference
N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamideNot specified4360.17Chloroform nih.gov
N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamideNot specified520Not specifiedEthanol (B145695) nih.gov
Poly(1,3,4-oxadiazole-ether) derivatives220-340356-3730.32 - 0.91Chloroform nih.gov
2,1,3-Benzoxadiazole derivative (D-π-A-π-D)~419bluish-green region~0.5Not specified researchgate.net

The 1,3,4-oxadiazole (B1194373) moiety is a well-established building block for materials used in OLEDs due to its electron-transporting capabilities and thermal stability. rsc.org 2,5-Diaryl-1,3,4-oxadiazoles are frequently used as electron-transporters in these devices. rsc.org The incorporation of the naphthyl group in 5-Bromonaphtho[1,2-d] researchgate.netnih.govresearchgate.netoxadiazole could enhance these properties by improving charge mobility and film-forming characteristics.

In the context of OLEDs, oxadiazole derivatives have been successfully employed as bipolar host materials for both blue and green phosphorescent emitters. nih.gov By combining electron-donating (p-type) and electron-accepting (n-type) groups within the same molecule, a balanced transport of holes and electrons can be achieved, which is crucial for high-efficiency devices. The naphthalene unit can act as a hole-transporting moiety, while the oxadiazole ring serves as the electron-transporting component, suggesting that 5-Bromonaphtho[1,2-d] researchgate.netnih.govresearchgate.netoxadiazole could function as a bipolar material.

While less explored, the donor-acceptor characteristics of such a molecule could also be relevant for organic photovoltaics (OPVs). In OPVs, materials with distinct electron-donating and electron-accepting domains are required to facilitate charge separation at their interface. The electronic properties of 5-Bromonaphtho[1,2-d] researchgate.netnih.govresearchgate.netoxadiazole could be tuned through chemical modification to make it suitable as either a donor or an acceptor material in a bulk heterojunction solar cell.

The development of fluorescent chemosensors is an active area of research, and oxadiazole-based compounds have shown promise in this field. researchgate.net These sensors operate through a change in their fluorescence properties upon binding to a specific analyte. For example, a 1,3,4-oxadiazole derivative has been designed as an "OFF-ON" fluorescent sensor for zinc ions (Zn²⁺) in aqueous solutions and has been successfully used for imaging Zn²⁺ in living cells. nih.gov

Derivatives of 5-Bromonaphtho[1,2-d] researchgate.netnih.govresearchgate.netoxadiazole could be functionalized with specific recognition units to create selective chemosensors for various ions or small molecules. The bromine atom provides a convenient handle for introducing such functionalities via cross-coupling reactions. The inherent fluorescence of the naphtho-oxadiazole core would serve as the signaling component of the sensor. The sensitivity and selectivity of the sensor would be determined by the nature of the appended recognition group and its interaction with the target analyte.

Exploration in Chemical Biology and Medicinal Chemistry Scaffolds

The oxadiazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amide and ester groups. nih.gov This has led to its incorporation into a wide range of biologically active compounds. nih.govnih.gov The fusion of this heterocycle with a naphthalene ring, as in 5-Bromonaphtho[1,2-d] researchgate.netnih.govresearchgate.netoxadiazole, creates a novel scaffold with potential for the development of new therapeutic agents.

The 5-Bromonaphtho[1,2-d] researchgate.netnih.govresearchgate.netoxadiazole core is an attractive starting point for the construction of compound libraries for high-throughput screening. The bromine atom is particularly useful in this context, as it allows for the introduction of a wide variety of substituents using well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the rapid generation of a diverse set of derivatives with different physicochemical properties, which can then be screened for biological activity against various targets.

The oxadiazole ring itself is often used to link different pharmacophores, providing a rigid and stable connection that can orient the substituents in a defined spatial arrangement for optimal interaction with a biological target. researchgate.net The planarity of the naphthalene unit further contributes to the rigidity of the scaffold.

While there is no specific biological data for 5-Bromonaphtho[1,2-d] researchgate.netnih.govresearchgate.netoxadiazole, related structures have shown a range of biological activities. For instance, naphtho[1,2-d]oxazole derivatives have been investigated for their biological activity. researchgate.net Oxadiazole derivatives, more broadly, have been reported to possess antimicrobial, anti-inflammatory, antitubercular, anticonvulsant, and anticancer properties. derpharmachemica.com

Benzofuran-oxadiazole hybrids have demonstrated cytotoxic effects against pancreatic and colon cancer cell lines. nih.gov Similarly, naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives have been noted for their antimicrobial activity against various bacterial strains, including Staphylococcus aureus. nih.gov These findings suggest that the 5-Bromonaphtho[1,2-d] researchgate.netnih.govresearchgate.netoxadiazole scaffold could be a promising starting point for the discovery of new bioactive compounds. The lipophilic nature of the naphthalene ring may facilitate membrane permeability, while the oxadiazole and bromine components could be involved in specific interactions with biological macromolecules such as enzymes or receptors.

Reported Biological Activities of Related Oxadiazole and Naphtho-Heterocyclic Compounds
Compound ClassBiological ActivitySpecific Examples/TargetsReference
1,2,4-Oxadiazole and Thiadiazole derivativesAntitumorColon, breast, ovarian, and lung cancer cell lines nih.gov
Benzofuran-oxadiazole hybridsAnticancerPancreatic and colon cancer cell lines nih.gov
Naphtho[2,3-d]thiazole-4,9-dione derivativesAntimicrobialStaphylococcus aureus, MRSA, S. epidermidis nih.gov
General Oxadiazole derivativesDiverseAntimicrobial, anti-inflammatory, antitubercular, anticonvulsant derpharmachemica.com
1,3,4-Oxadiazole containing drugsAntiviral, AntiarrhythmicRaltegravir (HIV), Nesapidil mdpi.com

Role as a Privileged Scaffold in Fundamental Drug Discovery Research

There is no available scientific literature that specifically investigates or establishes 5-Bromonaphtho[1,2-d] ontosight.aiontosight.ainih.govoxadiazole as a privileged scaffold in drug discovery. While the broader class of oxadiazoles (B1248032) is widely recognized for this role due to their metabolic stability and ability to act as bioisosteric replacements for other functional groups, research has not focused on this particular bromo-naphtho derivative. nih.gov Studies on related structures, such as naphthofuran-oxadiazoles, have shown potential antimicrobial activities, but this does not provide direct evidence for the compound . ijpcbs.com Without dedicated studies on its synthesis, biological screening, and structure-activity relationships, its potential as a core structure for developing new therapeutic agents is currently unknown.

Catalytic Applications and Ligand Design with 5-Bromonaphtho[1,2-d]oxadiazole

Agrochemical and Crop Protection Research Utilizing 5-Bromonaphtho[1,2-d]oxadiazole Derivatives

Similarly, the application of 5-Bromonaphtho[1,2-d] ontosight.aiontosight.ainih.govoxadiazole or its derivatives in agrochemical and crop protection research is not documented in the scientific literature. Although some oxadiazole derivatives have been investigated for herbicidal, insecticidal, and fungicidal properties, this research has not extended to the specific naphthoxadiazole derivative requested. researchgate.netmdpi.com The development of new pesticides and plant protection agents is critical, but there is no indication that 5-Bromonaphtho[1,2-d] ontosight.aiontosight.ainih.govoxadiazole has been considered or tested for these applications.

Future Directions and Emerging Research Avenues for 5 Bromonaphtho 1,2 D Oxadiazole

Unexplored Synthetic Pathways and Green Chemistry Approaches for 5-Bromonaphtho[1,2-d]nih.govresearchgate.netencyclopedia.puboxadiazole

The development of efficient and sustainable synthetic routes is paramount for the future utility of 5-Bromonaphtho[1,2-d] nih.govresearchgate.netencyclopedia.puboxadiazole. Traditional syntheses of related heterocyclic compounds often rely on multi-step processes with harsh reagents. Future research should focus on novel, more environmentally benign methodologies.

Green chemistry principles can be applied to minimize waste, reduce energy consumption, and avoid hazardous substances. nih.govencyclopedia.pubresearchgate.net Unexplored avenues include microwave-assisted organic synthesis (MAOS) and ultrasound-induced synthesis (UIS), which can dramatically reduce reaction times and improve yields. researchgate.netmdpi.com Flow chemistry presents another promising approach for a safer, more controlled, and scalable synthesis. Furthermore, exploring one-pot reactions that combine cyclization and bromination steps could significantly streamline the production process. Mechanochemical methods, such as ball milling and grinding, offer solvent-free alternatives that are both efficient and eco-friendly. researchgate.netencyclopedia.pub

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches
ParameterConventional MethodsPotential Green Approaches
Energy SourceTraditional heating (oil baths, heating mantles)Microwave irradiation, Ultrasonication
SolventsOften toxic and volatile organic solventsGreener solvents (e.g., ionic liquids, supercritical fluids) or solvent-free conditions (grinding, ball milling) encyclopedia.pubmdpi.com
Reaction TimeHours to daysMinutes to hours researchgate.net
Waste GenerationSignificant, including hazardous byproductsMinimized waste, higher atom economy researchgate.net
CatalystsStoichiometric and often toxic reagents (e.g., strong acids/bases)Reusable, selective catalysts (e.g., solid acid catalysts, biocatalysts) mdpi.com

Advanced Functionalization Strategies for Tailored Properties of 5-Bromonaphtho[1,2-d]nih.govresearchgate.netencyclopedia.puboxadiazole

The bromine atom at the 5-position serves as a versatile synthetic handle for introducing a wide array of functional groups, enabling the fine-tuning of the molecule's electronic, photophysical, and biological properties. Advanced functionalization strategies will be key to unlocking its full potential.

Future research should extensively explore transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions could be employed to form new carbon-carbon and carbon-heteroatom bonds, attaching various aryl, alkyl, alkynyl, and amino groups. nih.gov These modifications can modulate the compound's fluorescence, electron affinity, and receptor-binding capabilities. Additionally, direct C-H activation on the naphthyl ring represents a more atom-economical approach to introduce further substituents, bypassing the need for pre-functionalized starting materials. The development of regioselective functionalization techniques will be critical to creating a diverse library of derivatives for screening in various applications.

Table 2: Potential Functionalization Reactions and Their Impact
Reaction TypeReagent/Catalyst ExamplePotential Property ModificationTarget Application
Suzuki CouplingArylboronic acids, Pd catalystExtend conjugation, tune emission wavelengthOrganic Electronics (OLEDs)
Buchwald-Hartwig AminationAmines, Pd catalystIntroduce hydrogen-bonding moieties, alter solubilityMedicinal Chemistry
Sonogashira CouplingTerminal alkynes, Pd/Cu catalystCreate rigid, linear structuresMolecular Wires, Polymers
Stille CouplingOrganostannanes, Pd catalystIntroduce complex organic fragmentsFunctional Materials
C-H ActivationRh or Ru catalystsDirect, atom-economical functionalizationStreamlined Synthesis

Integration of 5-Bromonaphtho[1,2-d]nih.govresearchgate.netencyclopedia.puboxadiazole into Hybrid Materials and Nanostructures

The unique photophysical properties anticipated from the extended π-system of the naphthyl group, combined with the electron-accepting nature of the oxadiazole ring, make 5-Bromonaphtho[1,2-d] nih.govresearchgate.netencyclopedia.puboxadiazole a prime candidate for incorporation into advanced materials.

Future work could focus on designing and synthesizing polymers where this compound acts as a monomer or a pendant group. Such polymers could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The bromine atom facilitates polymerization or covalent attachment to surfaces and other material backbones. Another exciting avenue is the creation of hybrid materials and nanocomposites. For instance, coating metallic nanoparticles (e.g., silver or gold) with derivatives of 5-Bromonaphtho[1,2-d] nih.govresearchgate.netencyclopedia.puboxadiazole could lead to materials with enhanced catalytic or antimicrobial properties. kashanu.ac.ir Its integration into metal-organic frameworks (MOFs) could also yield materials with novel gas storage or separation capabilities.

Computational Design and De Novo Synthesis of Novel Naphthoxadiazole Compounds

Computational chemistry offers powerful tools to accelerate the discovery of new materials and therapeutic agents, reducing the reliance on trial-and-error synthesis. nih.gov De novo design strategies can be employed to generate novel molecular structures based on the naphthoxadiazole scaffold with optimized properties for specific applications. nih.gov

Using techniques like Density Functional Theory (DFT), researchers can predict the electronic structure, absorption/emission spectra, and charge transport properties of hypothetical derivatives before they are synthesized. dovepress.com This allows for the pre-screening of candidates for organic electronics. In medicinal chemistry, molecular docking and molecular dynamics simulations can predict the binding affinity and mode of interaction of novel naphthoxadiazole compounds with biological targets like enzymes or receptors. rsc.org This rational, computer-aided design process can guide synthetic efforts toward molecules with the highest probability of success. bris.ac.uk

Table 3: Computational Approaches for Designing Naphthoxadiazole Derivatives
Computational MethodObjectivePredicted Properties
Density Functional Theory (DFT)Screening for electronic materialsHOMO/LUMO energies, band gap, absorption/emission spectra
Molecular DockingIdentifying potential drug candidatesBinding affinity, binding pose within a protein active site dovepress.com
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activityCorrelation between molecular structure and activity
Molecular Dynamics (MD) SimulationAssessing stability of ligand-protein complexesDynamic stability, conformational changes nih.gov

Overcoming Challenges in the Scalable Production of 5-Bromonaphtho[1,2-d]nih.govresearchgate.netencyclopedia.puboxadiazole

For any compound to have a real-world impact, its synthesis must be scalable, cost-effective, and safe. The production of 5-Bromonaphtho[1,2-d] nih.govresearchgate.netencyclopedia.puboxadiazole on a large scale presents several potential challenges that need to be addressed through focused research.

Key challenges may include the cost and availability of the substituted naphthalene (B1677914) starting materials, the management of potentially hazardous reagents (e.g., diazotizing agents, brominating agents), and ensuring high regioselectivity to avoid the formation of difficult-to-separate isomers. researchgate.net Process optimization studies are needed to maximize yield and purity while minimizing cost and environmental impact. The development of continuous flow manufacturing processes could offer a safer and more efficient alternative to traditional batch production, providing better control over reaction parameters and reducing the risks associated with handling unstable intermediates. Furthermore, designing purification methods that avoid costly and solvent-intensive techniques like column chromatography will be crucial for industrial viability.

Interdisciplinary Research Opportunities Involving 5-Bromonaphtho[1,2-d]nih.govresearchgate.netencyclopedia.puboxadiazole in Emerging Technologies

The multifaceted nature of 5-Bromonaphtho[1,2-d] nih.govresearchgate.netencyclopedia.puboxadiazole makes it a fertile ground for interdisciplinary collaboration, bridging chemistry, physics, biology, and engineering.

In materials science, collaborations with physicists and engineers could lead to its incorporation into next-generation electronic and photonic devices. In medicinal chemistry, the oxadiazole ring is a well-known bioisostere for amide and ester groups, offering improved metabolic stability. nih.govmdpi.com Partnering with biologists and pharmacologists could lead to the development of new therapeutic agents targeting a range of diseases. ijpsjournal.comnih.govnih.gov In the field of nanotechnology, its ability to self-assemble or be grafted onto surfaces could be exploited to create novel sensors, catalysts, or drug delivery systems. The convergence of these fields will be essential to fully realize the technological potential of this versatile molecular scaffold.

Q & A

Q. What are the structural and stability characteristics of 1,2,3-oxadiazole derivatives, and how do they influence the design of 5-bromonaphtho[1,2-d][1,2,3]oxadiazole?

The 1,2,3-oxadiazole ring is a five-membered heterocycle with one oxygen and two nitrogen atoms. However, it is inherently unstable and tends to tautomerize into diazo keto forms under ambient conditions . Computational studies (e.g., B3LYP/6-311+G and NICS analysis) reveal that 1,2,3-oxadiazole has lower aromatic stabilization energy (ASE) and higher ring strain compared to isomers like 1,3,4-oxadiazole . For 5-bromonaphtho derivatives, bromine substitution at the naphtho position may enhance stability by steric hindrance or electronic effects, but experimental validation is required.

Q. What are common synthetic routes for brominated oxadiazole derivatives, and how can they be adapted for this compound?

Brominated oxadiazoles are typically synthesized via cyclization reactions. For example, 5-bromo-1,2,4-oxadiazoles are prepared by reacting amidoximes with brominated acyl chlorides, followed by thermal or acid-catalyzed cyclization . Adapting this to 5-bromonaphtho derivatives requires naphthalene-functionalized precursors. Key steps include:

  • Precursor design : Use brominated naphthoic acid hydrazides as starting materials.
  • Cyclization : Optimize reaction conditions (e.g., POCl₃ or PPA as catalysts) to avoid ring-opening of the unstable 1,2,3-oxadiazole .

Advanced Research Questions

Q. How can computational methods resolve contradictions in stability predictions for this compound derivatives?

Discrepancies in stability often arise from substituent positioning and solvent effects. Quantum mechanical calculations (e.g., DFT at B3LYP/6-311+G**) can model:

  • Electron delocalization : Assess HOMO-LUMO gaps and electrophilicity indices to predict reactivity .
  • Tautomerization energy barriers : Compare energy profiles of 1,2,3-oxadiazole and its diazo keto tautomer .
  • Solvent interactions : Use implicit solvation models (e.g., PCM) to evaluate stability in polar vs. nonpolar media .

Q. What strategies mitigate synthetic challenges in achieving regioselective bromination of naphtho-oxadiazole systems?

Regioselectivity is influenced by electronic and steric factors:

  • Direct bromination : Use NBS (N-bromosuccinimide) with UV light or Lewis acids (e.g., FeBr₃) to target electron-rich positions on the naphthalene ring .
  • Pre-functionalization : Introduce bromine at the naphtho stage before oxadiazole ring formation to avoid competing reactions .
  • Protecting groups : Temporarily block reactive sites during synthesis (e.g., silyl ethers for hydroxyl groups) .

Q. How do substituents on the naphtho ring affect the bioactivity of this compound in anticancer studies?

Structure-activity relationship (SAR) studies indicate:

  • Bromine position : Para-substitution on the naphtho ring enhances intercalation with DNA or enzyme active sites .
  • Electron-withdrawing groups : Nitro or trifluoromethyl groups adjacent to bromine improve cytotoxicity by increasing electrophilicity .
  • Validation : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) with comparative IC₅₀ analysis .

Q. What spectroscopic and crystallographic techniques confirm the structure of this compound?

  • NMR : ¹H and ¹³C NMR identify proton environments and confirm bromine substitution (e.g., deshielding of adjacent protons) .
  • X-ray crystallography : Resolves bond lengths and angles, critical for verifying the oxadiazole ring and bromine placement .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula via isotopic patterns of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Methodological Considerations

Q. How to analyze thermal stability and decomposition pathways of this compound in energetic materials research?

  • Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures under nitrogen/air atmospheres .
  • DSC (Differential Scanning Calorimetry) : Identify exothermic/endothermic events linked to ring-opening or bromine release .
  • Computational modeling : Calculate bond dissociation energies (BDEs) for C-Br and N-O bonds to predict fragmentation pathways .

Q. What in silico approaches optimize the ADME properties of this compound derivatives for drug discovery?

  • Lipophilicity (LogP) : Use software like Schrödinger’s QikProp to assess solubility and membrane permeability .
  • Metabolism prediction : Cytochrome P450 enzyme docking studies (e.g., CYP3A4) identify potential metabolic hotspots .
  • Toxicity screening : Apply TOPKAT or DEREK models to flag mutagenic or hepatotoxic risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.